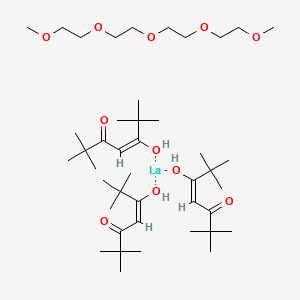

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound. It is related to other compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), which are used as precursors for aerosol-assisted CVD of mixed-conducting ceramic films .

Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), has been reported. It was synthesized by the interaction of yttrium nitrate hydrate with TMHD in methanol solution .Molecular Structure Analysis

The molecular structure of similar compounds, such as tris-2,2,6,6-tetramethyl-heptane-3,5-dione indium, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the compound, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Applications De Recherche Scientifique

Calorimetric Studies and Adduct Formation

Calorimetric titration studies have been conducted to understand the reactions of lanthanide shift reagents, including tris(2,2,6,6-tetramethylheptane-3,5-dionato)-europium(III) and -ytterbium(III), with organic substrates. These studies provide insight into the stability constants and thermodynamic properties of adduct formation, revealing how steric effects influence these reactions (Graddon & Muir, 1981).

Molecular Structure Analysis

DFT calculations have been performed to analyze the molecular structures of tris-2,2,6,6-tetramethyl-heptane-3,5-dionato complexes of lanthanides, revealing regularities in molecular parameters and the nature of chemical bonds. These studies help in understanding the preferred geometrical structures and potential energy surfaces for these complexes, contributing to our knowledge of coordination chemistry and material science (Sliznev, Belova, & Girichev, 2015).

Luminescence Sensing

Luminescence sensing capabilities of tris(β-diketonato)lanthanides have been explored, especially for biological substrates like glutamic acid, aspartic acid, and their dipeptides. These studies demonstrate the potential of lanthanide complexes in analytical applications, such as proteomics and food science, highlighting the unique advantages of near-infrared-emissive complexes (Tsukube, Yano, & Shinoda, 2009).

Surface Science

The deposition of volatile lanthanide complexes, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), on metal surfaces has been studied using scanning tunneling microscopy. These studies provide insights into the formation of well-ordered sub-monolayer films, expanding our understanding of molecular magnets and their applications in surface science (Isshiki et al., 2015).

Mécanisme D'action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound that primarily targets metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming stable complexes .

Mode of Action

The compound interacts with its targets through its bidentate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione . This ligand forms a chelate ring with the metal ion, resulting in a stable complex . The compound’s mode of action involves O-additions and C-additions .

Biochemical Pathways

The compound’s ability to form stable complexes with metal ions suggests it may influence metal-dependent biochemical pathways .

Pharmacokinetics

Its stability and reactivity suggest it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, including low-temperature gas-phase metal transport .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been studied in the gas phase, suggesting that its activity may be influenced by temperature and pressure

Propriétés

IUPAC Name |

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.C10H22O5.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h3*7,12H,1-6H3;3-10H2,1-2H3;/b3*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKKVCDTOLQBDH-YCLPLZAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82LaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)